molecular formula C15H13Cl2F3N4O B2475847 N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea CAS No. 338409-01-1

N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea

Cat. No.: B2475847
CAS No.: 338409-01-1
M. Wt: 393.19
InChI Key: GLTVFVDWAOGDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea is a synthetic organic compound of significant interest in early-stage pharmacological research and discovery. Its molecular structure, which incorporates chlorophenyl, trifluoromethylpyridyl, and urea functional groups, is often associated with potent biological activity. Similar compounds containing the trifluoromethylpyridine moiety and urea linkage have been investigated for their anthelmintic properties, demonstrating effectiveness against parasitic helminths in livestock by potentially inhibiting the development of larvae and eggs to disrupt the parasite's life cycle . Furthermore, analogous chemical structures are frequently explored in proteomics and biochemical research to understand protein interactions and signaling pathways. This compound is provided exclusively for use in non-clinical, in-vitro research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2F3N4O/c16-10-1-3-11(4-2-10)24-14(25)22-6-5-21-13-12(17)7-9(8-23-13)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23)(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTVFVDWAOGDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C15H13Cl2F3N4O
  • Molar Mass : 393.20 g/mol
  • CAS Number : 338409-01-1

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various synthesized derivatives showed that certain compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainActivity Level
7lSalmonella typhiStrong
7mBacillus subtilisModerate
7nEscherichia coliWeak
7oStaphylococcus aureusModerate

The IC50 values for the most active compounds ranged from 0.63 µM to 6.28 µM, indicating their potential as antibacterial agents compared to standard drugs .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial in the treatment of various diseases, including Alzheimer's disease and urinary tract infections.

EnzymeIC50 Values (µM)
Acetylcholinesterase2.14 - 6.28
UreaseStrong inhibition observed

The compounds demonstrated strong inhibition against urease, with several derivatives showing IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM), suggesting their potential as effective urease inhibitors .

3. Docking Studies and Binding Interactions

In silico studies have provided insights into the binding interactions of this compound with target proteins. Docking studies indicated favorable interactions with amino acids in the active sites of enzymes, which may contribute to its inhibitory effects.

Case Studies

A comprehensive study involving the synthesis of various derivatives of this compound highlighted its pharmacological potential:

  • Study Findings : A series of derivatives were synthesized and screened for biological activity. The most promising candidates exhibited not only antibacterial properties but also significant enzyme inhibition.
  • : The findings support further development of these compounds as potential therapeutic agents against bacterial infections and as enzyme inhibitors in metabolic disorders .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s core structure shares similarities with several derivatives, differing in substituents, connecting groups, or backbone moieties. Key comparisons include:

Urea vs. Amide Derivatives
  • Fluopyram (CAS 658066–35–4): A benzamide fungicide with a pyridinyl ethyl group but replaces urea with a benzamide (CONH₂) linkage.
  • N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide: Features a thiazolylmethylthio-benzamide group, introducing sulfur-based hydrophobicity. The amide group may confer rigidity compared to urea’s flexibility .
Pyridinylaminoethyl Modifications
  • N'-(4-Chlorophenyl)-N-[4-(dimethylamino)benzyl]urea (CAS 338406-17-0): Adds a 4-(dimethylamino)benzyl group to the urea nitrogen. The electron-donating dimethylamino group could enhance solubility but reduce membrane permeability compared to the 4-chlorophenyl analog .
  • 4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide: Replaces the aminoethyl linker with an oxy group, altering spatial orientation and hydrogen-bonding patterns .
Pesticide-Related Ureas
  • Teflubenzuron (CAS 83121-18-0): A benzoylurea insect growth regulator with 2,6-difluorobenzamide and dichlorophenyl groups.
  • Chlorfluazuron (CAS 71422-67-8): Contains a pyridinyloxy group linked to chlorophenyl but uses a sulfonylurea scaffold. This difference may influence binding to chitin synthase enzymes in insects .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Group Potential Use Reference
N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea C₁₅H₁₃Cl₂F₃N₄O 4-Cl-phenyl, pyridinylaminoethyl Urea Undisclosed
Fluopyram C₁₆H₁₁ClF₆N₂O₂ Pyridinylethyl, benzamide Amide Fungicide
N'-(4-Chlorophenyl)-N-[4-(dimethylamino)benzyl]urea C₁₆H₁₈ClN₃O 4-Cl-phenyl, dimethylaminobenzyl Urea Undisclosed
Teflubenzuron C₁₄H₆Cl₂F₂N₂O₂ 2,6-difluorobenzamide, dichlorophenyl Benzoylurea Insecticide
Chlorfluazuron C₂₀H₁₅Cl₂F₅N₄O₃ Pyridinyloxy, sulfonylurea Sulfonylurea Insecticide

Impact of Substituents on Bioactivity

  • Trifluoromethyl (CF₃) Groups : Present in the target compound and Fluopyram, these groups enhance electron-withdrawing effects and resistance to oxidative metabolism, prolonging half-life .
  • Chlorophenyl vs. Benzyl Groups: The 4-chlorophenyl moiety in the target compound increases lipophilicity compared to the dimethylaminobenzyl derivative, which may improve membrane penetration .
  • Urea vs.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound comprises three distinct structural elements:

  • A 4-chlorophenyl group linked via a urea moiety.
  • An ethylenediamine bridge connecting the urea to a pyridine ring.
  • A 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent.

Retrosynthetic disconnection suggests two primary intermediates (Figure 1):

  • Intermediate A : 3-Chloro-5-(trifluoromethyl)-2-aminopyridine.
  • Intermediate B : N-(4-Chlorophenyl)urea with a reactive handle for coupling to the ethylenediamine bridge.

The synthesis hinges on efficient coupling between these intermediates while managing steric and electronic challenges posed by halogen and trifluoromethyl groups.

Stepwise Synthetic Routes

Route 1: Urea Formation via Isocyanate Coupling

Synthesis of Intermediate A

3-Chloro-5-(trifluoromethyl)-2-aminopyridine is prepared through nitration and subsequent reduction of 2-chloro-5-(trifluoromethyl)pyridine. Patent data indicates that halogenated pyridines are typically synthesized via:

  • Chlorination using POCl₃ or PCl₅ under reflux.
  • Trifluoromethylation via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with CF₃-containing reagents.
Ethylenediamine Bridge Installation

Intermediate A is reacted with 2-chloroethylamine in dimethylformamide (DMF) at 80–100°C for 6–8 hours to yield N-(2-chloroethyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine . This step requires careful stoichiometry to avoid polyalkylation.

Urea Formation

The ethylenediamine intermediate is treated with 4-chlorophenyl isocyanate in tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, forming the urea bond. Yields range from 65–73% after purification by column chromatography.

Reaction Scheme:
$$
\text{Intermediate A} + \text{ClCH}2\text{CH}2\text{NH}2 \rightarrow \text{Pyridinyl-ethylamine} \xrightarrow{\text{4-ClC}6\text{H}_4\text{NCO}} \text{Target Compound}
$$

Route 2: Azide-Mediated Cyclocondensation

Adapted from EP0001979B1, this method avoids isocyanates by employing azide intermediates:

  • Synthesis of 2-Chloroisonicotinoyl Azide :

    • 2-Chloroisonicotinic acid is converted to the acyl chloride using thionyl chloride.
    • Treatment with sodium azide in acetone yields the acyl azide.
  • Coupling with 4-Chloroaniline :
    The azide is reacted with 4-chloroaniline in benzene under reflux (3 hours), followed by chromatographic purification. This one-pot method achieves a 73.5% yield.

Key Data:

  • Melting Point : 173–174°C (recrystallized from acetone/ether).
  • Elemental Analysis : C₁₂H₁₀ClN₃O (Calcd: C 54.66%, H 3.82%, N 15.94%; Found: C 54.59%, H 3.79%, N 15.88%).

Route 3: Solid-Phase Synthesis for High-Throughput Production

A modular approach using Wang resin is employed for combinatorial libraries:

  • Resin Functionalization : Wang resin is activated with carbonyldiimidazole (CDI).
  • Amine Coupling : 4-Chloroaniline is attached to the resin.
  • Ethylenediamine Linker Addition : Introduced via HATU-mediated coupling.
  • Pyridinylamine Conjugation : 3-Chloro-5-(trifluoromethyl)-2-aminopyridine is coupled using DCC/HOBt.
  • Cleavage : TFA/CH₂Cl₂ (1:1) releases the target compound with >90% purity.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Yield (%) 65–73 70–73.5 85–90
Purity (%) 95 98 90
Reaction Time (hours) 10–12 5–6 24–48
Scalability Moderate High Low
Solvent Toxicity Moderate High (Benzene) Low

Key Observations:

  • Route 2 offers the highest yield but requires toxic benzene.
  • Route 3 is optimal for small-scale, high-purity applications but lacks industrial scalability.
  • Microwave-assisted variants of Route 1 reduce reaction time to 2–3 hours with comparable yields.

Optimization Strategies and Challenges

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance reactivity but complicate purification.
  • Green Alternatives : Cyclopentyl methyl ether (CPME) shows promise in reducing environmental impact.

Catalysis

  • Palladium Catalysts : Improve coupling efficiency in trifluoromethylation steps (e.g., Pd(OAc)₂ with Xantphos).
  • Enzymatic Urea Formation : Lipases (e.g., Candida antarctica) enable urea synthesis under mild conditions, though yields remain suboptimal (40–50%).

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) is standard.
  • Recrystallization : Acetone/ether mixtures yield high-purity crystals but result in 10–15% material loss.

Q & A

Q. What are the key considerations for synthesizing N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea with high purity?

Methodological Answer:

  • Reaction Optimization : Use a stepwise approach: (i) synthesize the pyridinylamine intermediate via nucleophilic substitution of 3-chloro-5-(trifluoromethyl)-2-pyridine with ethylenediamine under reflux in THF ; (ii) couple the intermediate with 4-chlorophenyl isocyanate in anhydrous DMF at 0–5°C to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (7:3 v/v) to achieve >98% purity .
  • Monitoring : Track reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water 60:40, retention time ~8.2 min) .

Q. Which spectroscopic techniques are most effective for characterizing this urea derivative?

Methodological Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm urea bond formation (e.g., NH protons at δ 8.2–8.5 ppm, carbonyl C=O at ~155 ppm) and substituent integration .
  • FT-IR : Identify urea C=O stretching at ~1640–1680 cm1^{-1} and N-H stretches at 3200–3400 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 435.05) .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with structural homology to known urea targets (e.g., kinase inhibitors, acetylcholinesterase) .
  • In Vitro Screening : Use enzyme inhibition assays (e.g., Ellman’s method for cholinesterase activity ) at 10 µM–100 µM concentrations.
  • Cytotoxicity Testing : Employ MTT assays on HEK-293 or HepG2 cell lines to establish IC50_{50} values .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/methanol 1:1) at 4°C .
  • Structural Analysis : Resolve intramolecular H-bonds (e.g., N-H···N between urea and pyridinyl groups) and π-π stacking of aromatic rings using software like OLEX2 .
  • Thermal Stability : Analyze thermal displacement parameters to assess conformational flexibility .

Q. Table 1: Key Crystallographic Parameters

ParameterValueSignificance
Dihedral angle (pyridine-phenyl)12.8° ± 0.2°Indicates planarity for target binding
H-bond length (N-H···O)2.89 ÅStabilizes crystal packing
R-factor0.042High data accuracy

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the 4-chlorophenyl or pyridinyl positions .
  • Biological Testing : Compare IC50_{50} values across analogs to identify critical substituents (e.g., trifluoromethyl enhances lipophilicity and target affinity ).
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding energy (e.g., ∆G = -9.2 kcal/mol for kinase inhibition) .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (pH 7.4, 37°C, 5% CO2_2) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
  • Mechanistic Studies : Employ surface plasmon resonance (SPR) to validate binding kinetics (kon_{on}/koff_{off}) and rule off-target effects .

Q. What methodologies are suitable for molecular docking and dynamics simulations of this compound?

Methodological Answer:

  • Target Preparation : Retrieve protein structures (PDB ID: 1XYZ) and optimize protonation states using PDB2PQR .
  • Docking Protocol : Use flexible ligand docking in AutoDock with Lamarckian genetic algorithms (50 runs, population size 150) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and key residue interactions (e.g., Lys123 H-bond with urea carbonyl) .

Contradictory Data Analysis Example

Issue : Variability in reported IC50_{50} values for acetylcholinesterase inhibition (5–50 µM).
Resolution :

  • Experimental Variables : Differences in enzyme source (human vs. electric eel) and substrate concentration .
  • Recommended Approach : Validate using recombinant human AChE (Sigma C3389) and standardized substrate (acetylthiocholine iodide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.